Sucrose-13C6-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

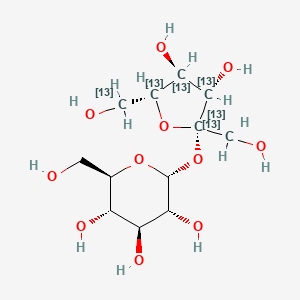

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

348.25 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1 |

InChI Key |

CZMRCDWAGMRECN-VMDNQWARSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sucrose-¹³C₆: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sucrose-¹³C₆, an isotopically labeled form of sucrose, for its application in advanced research and development. This document details its chemical properties, primary applications in metabolic research, and provides illustrative experimental workflows and data presentation formats.

Introduction to Sucrose-¹³C₆

Sucrose-¹³C₆ is a stable, non-radioactive isotopically labeled form of sucrose where six of the twelve carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). Sucrose itself is a disaccharide composed of two monosaccharides: glucose and fructose. The ¹³C labeling can be specifically on the glucose or the fructose moiety, a critical distinction for tracing metabolic pathways. Therefore, it is essential to specify the labeled unit, for example, as Sucrose-(glucose-¹³C₆) or Sucrose-(fructose-¹³C₆). This labeling allows researchers to trace the metabolic fate of the glucose or fructose portion of the sucrose molecule as it is metabolized by cells or organisms.

Its primary application lies in metabolic flux analysis (MFA), where it serves as a tracer to elucidate the activity of metabolic pathways under various conditions.[1][2] It is also utilized as an internal standard in quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The use of Sucrose-¹³C₆ is particularly relevant in studies of metabolic diseases, obesity, diabetes, and plant metabolism.[3][4]

Chemical and Physical Properties

The fundamental chemical and physical properties of Sucrose-¹³C₆ are summarized in the table below. These properties are consistent across various suppliers.

| Property | Value | References |

| Synonyms | D-(+)-Saccharose-¹³C₆, Sucrose-(glucose-¹³C₆), Sucrose-(fructose-¹³C₆) | |

| Chemical Formula | ¹³C₆C₆H₂₂O₁₁ | |

| Molecular Weight | 348.25 g/mol | |

| Physical State | Solid | |

| Melting Point | 185-187 °C | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Mass Shift | M+6 | |

| Storage | Store at room temperature. | |

| Solubility | Soluble in water. |

Experimental Protocols

The following sections outline a general workflow for a ¹³C-labeling experiment using Sucrose-¹³C₆ in cultured mammalian cells for metabolic flux analysis.

Cell Culture and Labeling

A typical workflow for a labeling experiment involves culturing cells in a medium containing the ¹³C-labeled sucrose.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography Tandem Mass Spectrometry Quantification of ¹³C-Labeling in Sugars - UNT Digital Library [digital.library.unt.edu]

- 4. d-nb.info [d-nb.info]

The Core Principles of 13C Stable Isotope Labeling in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation of 13C stable isotope labeling in metabolic research. This powerful technique has become an indispensable tool for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic reprogramming inherent in various diseases, thereby accelerating drug discovery and development.

Core Principles of 13C Stable Isotope Labeling

Stable isotope labeling is a technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within a biological system.[1] In the context of metabolic research, carbon-13 (¹³C) is the most commonly used stable isotope. The fundamental principle involves replacing the naturally abundant carbon-12 (¹²C) atoms in a substrate molecule with ¹³C atoms.[2] This "labeled" substrate is then introduced to cells, tissues, or organisms.

As the cells metabolize the ¹³C-labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[2] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the distribution of these heavy isotopes throughout the metabolic network.[3] This allows for the qualitative and quantitative assessment of metabolic pathway activity.

The key output of these experiments is the mass isotopologue distribution (MID) , which represents the fractional abundance of a metabolite with a specific number of ¹³C atoms.[2] For instance, a metabolite with three carbon atoms can exist as M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (three ¹³C). The MID provides a detailed snapshot of how a specific nutrient contributes to the synthesis of various metabolites.

Experimental Workflow: From Design to Data Analysis

A typical 13C labeling experiment follows a structured workflow, encompassing careful experimental design, precise execution, and rigorous data analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key steps in a typical 13C labeling experiment.

This protocol is an example for adherent mammalian cells, such as the A549 human lung adenocarcinoma cell line.

-

Cell Seeding : Seed 200,000 cells per well in a 6-well plate.

-

Culture Medium : Use the appropriate culture medium for the chosen cell line (e.g., DMEM).

-

Incubation : Incubate the cells at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency (typically mid-log phase).

-

Prepare Labeling Medium : Prepare the culture medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) at the desired concentration.

-

Medium Exchange : Remove the existing medium from the cell culture plates.

-

Wash : Gently wash the cells with phosphate-buffered saline (PBS) to remove any residual unlabeled substrate.

-

Add Labeling Medium : Add the prepared ¹³C-labeling medium to the cells.

-

Incubation : Return the plates to the incubator and incubate for a predetermined time to allow for the incorporation of the ¹³C label into the metabolome. The time required to reach isotopic steady state varies for different metabolites and pathways. For example, glycolytic intermediates typically reach a steady state within minutes, while TCA cycle intermediates may take several hours.

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

-

Aspirate Medium : Quickly aspirate the labeling medium from the wells.

-

Wash : Immediately wash the cells with ice-cold saline (0.9% NaCl).

-

Quenching : Add liquid nitrogen directly to the culture plate to flash-freeze the cells.

-

Metabolite Extraction :

-

Place the plate on dry ice.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Incubate the samples on dry ice or at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility.

-

Derivatization :

-

To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.

-

Add 80 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 30 minutes.

-

-

Analysis : The derivatized samples are then ready for injection into the GC-MS system.

Data Presentation: Quantitative Insights into Metabolism

The quantitative data obtained from 13C labeling experiments, primarily the Mass Isotopologue Distributions (MIDs), provide a wealth of information about metabolic pathway activity. These data are often presented in tables for clear comparison.

Table 1: Mass Isotopologue Distribution of Glycolytic and TCA Cycle Intermediates in Cancer Cells Labeled with [U-¹³C₆]-Glucose

This table presents hypothetical MID data for key metabolites in a cancer cell line cultured with uniformly labeled glucose. The distribution of labeled carbons reveals the contribution of glucose to these central metabolic pathways.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 10 | 5 | 85 | - | - | - | - |

| Lactate | 12 | 6 | 82 | - | - | - | - |

| Citrate | 20 | 10 | 45 | 5 | 15 | 5 | 0 |

| α-Ketoglutarate | 25 | 15 | 30 | 10 | 20 | - | - |

| Malate | 30 | 20 | 25 | 15 | 10 | - | - |

M+n represents the fraction of the metabolite containing 'n' ¹³C atoms.

Table 2: Estimated Metabolic Fluxes in Cancer Cells Treated with a PI3K Inhibitor

Metabolic Flux Analysis (MFA) uses MID data, along with a stoichiometric model of cellular metabolism, to calculate the rates (fluxes) of intracellular reactions. This table shows hypothetical flux data for cancer cells treated with a PI3K inhibitor, demonstrating how 13C labeling can be used to assess the metabolic effects of drug candidates. Fluxes are normalized to the glucose uptake rate.

| Metabolic Flux | Control | PI3K Inhibitor |

| Glucose Uptake | 100 | 80 |

| Glycolysis (Pyruvate production) | 180 | 140 |

| Lactate Secretion | 160 | 120 |

| Pentose Phosphate Pathway | 15 | 10 |

| Pyruvate Dehydrogenase (PDH) | 20 | 15 |

| Citrate Synthase | 25 | 18 |

| Glutamine Anaplerosis | 30 | 35 |

Visualization of Metabolic and Signaling Pathways

Graphviz (DOT language) is a powerful tool for visualizing the complex networks of metabolic and signaling pathways.

Signaling Pathway: PI3K/Akt/mTOR Regulation of Central Carbon Metabolism

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. This pathway exerts significant control over central carbon metabolism, promoting glucose uptake and its utilization through glycolysis. 13C stable isotope labeling is instrumental in dissecting how this signaling cascade rewires metabolism.

Applications in Drug Development

13C stable isotope labeling is a valuable tool throughout the drug development pipeline.

-

Target Identification and Validation : By elucidating the metabolic dependencies of diseased cells, this technique can help identify novel metabolic enzymes as potential drug targets.

-

Mechanism of Action Studies : It can be used to determine how a drug candidate alters metabolic pathways, providing insights into its mechanism of action.

-

Pharmacodynamic Biomarker Discovery : Changes in metabolic fluxes in response to drug treatment can serve as pharmacodynamic biomarkers to assess drug efficacy.

-

Toxicity Studies : Understanding how a drug affects the metabolism of healthy tissues can help in assessing its potential toxicity.

Conclusion

13C stable isotope labeling, coupled with advanced analytical and computational methods, provides an unparalleled view into the intricate workings of cellular metabolism. For researchers in academia and the pharmaceutical industry, this technique is essential for unraveling the complexities of metabolic regulation in health and disease, and for driving the development of novel therapeutics that target metabolic vulnerabilities. The detailed protocols and data interpretation frameworks presented in this guide offer a solid foundation for the successful application of this powerful technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 13C-Labeled Sucrose in Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone of systems biology, providing a quantitative understanding of cellular metabolism. While glucose is the most commonly used tracer, 13C-labeled sucrose offers unique advantages for studying a range of biological systems, from microbial fermentation to plant physiology and human gut health. Sucrose, a disaccharide composed of glucose and fructose, allows researchers to probe the distinct metabolic fates of these two monosaccharides simultaneously.

This technical guide provides an in-depth overview of the applications of 13C-labeled sucrose in metabolomics, with a focus on experimental design, methodologies, and data interpretation. The nomenclature for labeled sucrose can vary; while product catalogs may use identifiers like "Sucrose-13C6-1," the scientific literature employs more descriptive terms such as [U-13C6glc]sucrose (glucose moiety uniformly labeled), [U-13C6fru]sucrose (fructose moiety uniformly labeled), or [U-13C12]sucrose (the entire molecule is uniformly labeled). Understanding the labeling pattern is critical for designing informative experiments.

Core Principles of 13C-Sucrose Based Metabolomics

The fundamental principle of 13C-MFA is to introduce a 13C-labeled substrate into a biological system at a metabolic steady state. As the cells metabolize the labeled sucrose, the 13C atoms are incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes in various intracellular metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates (fluxes) of metabolic pathways can be quantified.

The choice of a specifically labeled sucrose molecule is a critical aspect of experimental design. For instance, using sucrose with a labeled fructose moiety ([U-13C6fru]sucrose) allows for the precise tracking of the fructose component through metabolic pathways, distinguishing it from the unlabeled glucose component. This is particularly useful in organisms where glucose and fructose metabolism are channeled through different initial pathways.

Key Applications of 13C-Labeled Sucrose

The application of 13C-labeled sucrose spans various fields of metabolic research:

-

Microbial Metabolic Engineering : In industrial biotechnology, where sucrose from sources like sugarcane and sugar beets is a common feedstock, 13C-sucrose is invaluable for optimizing the production of biofuels and biochemicals. Tracing the metabolism of 13C-sucrose helps identify bottlenecks in production pathways and engineer more efficient microbial strains.

-

Plant Science : Sucrose is the primary photosynthetic product transported in most plants. Uniformly labeled 13C-sucrose is used in plant metabolomics to study carbon allocation and utilization in different tissues (sinks and sources) under various environmental conditions.[1][2]

-

Clinical Diagnostics and Gut Health : The 13C-sucrose breath test is a non-invasive method for assessing the activity of the intestinal enzyme sucrase-isomaltase.[3][4] A deficiency in this enzyme leads to an inability to digest sucrose, and by measuring the amount of 13CO2 exhaled after ingesting 13C-sucrose, clinicians can diagnose conditions like congenital sucrase-isomaltase deficiency and environmental enteric dysfunction.[5]

-

Mammalian Cell Metabolism : While less common than glucose, 13C-sucrose can be used to study the metabolism of cancer cells and other mammalian cells that can utilize sucrose. This is particularly relevant for understanding the metabolic flexibility of tumors and identifying potential therapeutic targets.

Data Presentation: Quantitative Flux Analysis

A primary output of 13C-MFA is a quantitative flux map, which provides the rates of reactions throughout the central carbon metabolism. The data is often presented as relative or absolute flux values.

Table 1: Metabolic Flux Partitioning in Basfia succiniciproducens using [13C6Frc]sucrose

This table summarizes the findings from a study that used sucrose labeled in the fructose moiety to investigate the pathways of sucrose catabolism in the rumen bacterium Basfia succiniciproducens, a promising candidate for bio-based succinate production. The data reveals the distribution of fructose phosphorylation between two key pathways.

| Metabolic Flux Split Point | Pathway 1 | Flux (%) | Pathway 2 | Flux (%) |

| Fructose Phosphorylation | Fructokinase | 80% | Fructose PTS | 20% |

Data adapted from Becker et al. (2017). The flux partitioning was determined by analyzing the mass isotopomer distribution in key metabolites.

Experimental Protocols

The following sections outline the general methodologies for conducting a 13C-sucrose labeling experiment.

Tracer Selection and Experimental Design

The choice of the 13C-labeled sucrose isomer is dictated by the biological question.

-

To trace the overall flow of carbon from sucrose, [U-13C12]sucrose is appropriate.

-

To differentiate the metabolic fates of the glucose and fructose moieties, selectively labeled sucrose such as [U-13C6glc]sucrose or [U-13C6fru]sucrose should be used.

The experimental design should ensure that the biological system reaches an isotopic and metabolic steady state. This is typically achieved by growing cells in a continuous culture (chemostat) or by carefully controlling the growth phase in batch cultures.

Cell Culture and Isotope Labeling

-

Microbial Cultures : Prepare a defined growth medium with the selected 13C-labeled sucrose as the primary carbon source. Inoculate with the microbial strain of interest and culture under controlled conditions (temperature, pH, aeration) to the desired growth phase (typically mid-exponential phase).

-

Mammalian Cell Cultures : Adapt cells to a medium where glucose is replaced with the 13C-labeled sucrose. Ensure that the cell line is capable of utilizing sucrose.

-

Whole Organism Studies (e.g., Breath Test) : After an overnight fast, the subject ingests a precise amount of the 13C-labeled sucrose dissolved in water.

Metabolite Quenching and Extraction

To accurately capture the intracellular metabolic state, it is crucial to rapidly halt all enzymatic activity (quenching) and extract the metabolites.

-

Quenching : For cell cultures, rapidly cool the cells to below 0°C. A common method is to plunge the culture into a cold solvent like -20°C methanol.

-

Extraction : After quenching, separate the cell biomass from the medium by centrifugation. Extract the intracellular metabolites using a solvent system, such as a mixture of methanol, chloroform, and water, to separate polar and nonpolar metabolites.

Analytical Methods

The isotopic labeling patterns of the extracted metabolites are analyzed using mass spectrometry or NMR.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Metabolites are derivatized to make them volatile before injection into the GC-MS. GC-MS provides excellent separation and fragmentation patterns that are used to determine mass isotopomer distributions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS is suitable for analyzing a wide range of polar metabolites without derivatization. Tandem mass spectrometry (MS/MS) can provide additional structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C-NMR can provide detailed information about the specific positions of 13C atoms within a molecule, which is highly valuable for resolving complex metabolic pathways.

Data Analysis and Flux Calculation

The raw analytical data (mass spectra or NMR signals) are processed to correct for the natural abundance of 13C and determine the mass isotopomer distributions (MIDs) of key metabolites. These MIDs, along with other measured rates (e.g., substrate uptake, product secretion, biomass growth), are then used as inputs for computational models that estimate the intracellular metabolic fluxes.

Visualizations: Pathways and Workflows

Conclusion

13C-labeled sucrose is a powerful tool in the metabolomics toolbox, enabling researchers to unravel complex metabolic networks in a variety of biological systems. By carefully selecting the isotopic tracer and employing robust analytical and computational methods, it is possible to gain deep insights into cellular physiology, guide metabolic engineering strategies, and develop novel diagnostic tools. While the methodologies are well-established, the application of 13C-sucrose continues to expand, promising new discoveries in both basic and applied research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Model-Based 13C-Sucrose Breath Test Diagnostic for Gut Function Disorders Characterized by a Loss of Sucrase-Isomaltase Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-sucrose breath test for the non-invasive assessment of environmental enteropathy in Zambian adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-Depth Technical Guide to Metabolic Flux Analysis with 13C Tracers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. This document details the core principles, experimental design, analytical methodologies, and computational analysis involved in a typical 13C-MFA study. It is intended to serve as a practical resource for researchers and professionals in the fields of metabolic engineering, systems biology, and drug development.

Introduction to 13C Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology by quantifying the rates of metabolic reactions within a biological system.[1][2] Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA provides dynamic information about the flow of metabolites through biochemical pathways.[3] The integration of stable isotope tracers, most commonly carbon-13 (13C), has significantly enhanced the resolution and accuracy of flux measurements, establishing 13C-MFA as the gold standard for flux quantification.[1][4]

In a typical 13C-MFA experiment, a 13C-labeled substrate (e.g., glucose or glutamine) is introduced into a cell culture. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The resulting isotopic labeling patterns of these metabolites are then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing these labeling patterns in the context of a stoichiometric metabolic network model, the intracellular fluxes can be estimated.

The applications of 13C-MFA are vast and impactful, ranging from identifying metabolic bottlenecks in biotechnological production strains to elucidating the metabolic reprogramming that occurs in disease states like cancer. In drug development, 13C-MFA can be instrumental in understanding a compound's mechanism of action and identifying novel therapeutic targets.

The Core Workflow of 13C-MFA

A successful 13C-MFA study involves a series of well-defined experimental and computational steps. The general workflow is depicted below.

Experimental Design and Protocols

Careful experimental design is paramount for obtaining high-quality data and reliable flux estimates. Key considerations include the choice of isotopic tracer, the duration of the labeling experiment, and the analytical method for measuring isotopic enrichment.

Isotopic Tracer Selection

The selection of the 13C-labeled substrate is a critical step that significantly influences the precision of the estimated fluxes. Different tracers provide distinct labeling patterns that offer better resolution for specific pathways. For instance, [1,2-13C2]glucose is often used to resolve fluxes in the upper part of glycolysis and the pentose phosphate pathway, while [U-13C5]glutamine is more informative for the TCA cycle. Parallel labeling experiments, where cells are cultured with different tracers in separate experiments, can provide complementary information and enhance the overall resolution of the flux map.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of 13C-MFA experiments. Below are generalized protocols for cell culture, metabolite extraction, and sample preparation for mass spectrometry analysis. These should be optimized for specific cell types and experimental conditions.

Protocol 1: Cell Culture and Isotopic Labeling (Adherent Cells)

-

Cell Seeding: Seed adherent cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the labeling experiment.

-

Media Preparation: Prepare the labeling medium by supplementing basal medium with the desired 13C-labeled tracer (e.g., [U-13C6]glucose) and other necessary nutrients.

-

Isotopic Labeling: Once cells reach the desired confluency, aspirate the growth medium and replace it with the pre-warmed 13C-labeling medium.

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This time is typically determined empirically through time-course experiments.

Protocol 2: Metabolite Quenching and Extraction

-

Quenching: To halt metabolic activity instantaneously, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

-

Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature (e.g., -20°C) to precipitate macromolecules.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris and macromolecules.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, for subsequent analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

-

Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: To increase the volatility of polar metabolites for gas chromatography, perform a two-step derivatization process. First, protect carbonyl groups via methoximation. Second, replace active hydrogens with a silyl group using a silylating agent (e.g., MTBSTFA).

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Protocol 4: Sample Preparation for LC-MS Analysis

For LC-MS analysis, derivatization is often not required. The dried metabolite extract is typically reconstituted in a solvent compatible with the liquid chromatography mobile phase before injection.

Analytical Measurement and Data Processing

Mass spectrometry is the most common analytical technique for measuring 13C labeling patterns due to its high sensitivity and resolution. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used.

The raw mass spectrometry data consists of mass isotopomer distributions (MIDs) for various metabolites. These MIDs represent the fractional abundance of each isotopologue (molecules of the same elemental composition but with different numbers of 13C atoms). Before flux calculation, the raw MIDs must be corrected for the natural abundance of 13C and other heavy isotopes.

Metabolic Flux Calculation and Modeling

The corrected MIDs, along with measured extracellular rates (e.g., glucose uptake and lactate secretion), are used as inputs for a computational model to estimate the intracellular fluxes. This is typically achieved using specialized software packages such as INCA, Metran, or 13CFLUX2.

The software employs iterative algorithms to find the set of fluxes that best fits the experimental data by minimizing the difference between the measured and simulated labeling patterns. The output of the software is a flux map, which provides the rates for all the reactions in the metabolic model, along with confidence intervals for each estimated flux.

Data Presentation and Visualization

The quantitative results of a 13C-MFA study are typically presented in tables that summarize the estimated fluxes and their statistical uncertainties. This format allows for easy comparison of metabolic phenotypes across different conditions or cell lines.

Table 1: Example of Metabolic Flux Data in Cancer Cells

| Flux | Reaction | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |

| v1 | Glucose Uptake | 100.0 ± 5.0 | 85.0 ± 4.2 |

| v2 | Glycolysis (Pyruvate) | 180.0 ± 9.0 | 150.0 ± 7.5 |

| v3 | Lactate Secretion | 80.0 ± 4.0 | 95.0 ± 4.8 |

| v4 | Pentose Phosphate Pathway | 15.0 ± 1.5 | 12.0 ± 1.2 |

| v5 | TCA Cycle (Citrate) | 30.0 ± 2.5 | 20.0 ± 1.8 |

| v6 | Glutamine Uptake | 40.0 ± 3.0 | 55.0 ± 4.5 |

Note: Data are hypothetical and for illustrative purposes only. Fluxes are normalized to the glucose uptake rate in the control cells.

Visualizing the flux map as a pathway diagram is crucial for intuitive interpretation of the results. The Graphviz DOT language is a powerful tool for generating such diagrams.

Signaling Pathways and Metabolic Reprogramming

Cellular metabolism is tightly regulated by intricate signaling networks. Oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Ras pathways, are known to drive profound metabolic reprogramming in cancer cells to support their rapid proliferation and survival.

For instance, the mTOR pathway promotes anabolic processes by increasing the synthesis of proteins, lipids, and nucleotides. 13C-MFA can be employed to dissect the specific metabolic fluxes that are altered downstream of mTOR activation. Similarly, mutations in the KRAS oncogene have been shown to rewire central carbon metabolism, including increased glucose uptake and glutamine utilization.

By applying 13C-MFA in the context of specific genetic mutations or pharmacological perturbations of signaling pathways, researchers can gain a deeper understanding of the mechanisms driving metabolic reprogramming and identify potential therapeutic vulnerabilities.

Conclusion

13C Metabolic Flux Analysis is a powerful and indispensable tool for the quantitative analysis of cellular metabolism. Its ability to provide detailed flux maps of metabolic networks offers unparalleled insights into cellular physiology in both health and disease. As analytical technologies and computational tools continue to advance, the scope and precision of 13C-MFA will undoubtedly expand, further solidifying its role in fundamental biological research and the development of novel therapeutics.

References

Sucrose-¹³C₆: A Technical Guide to Tracing Carbohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose-¹³C₆ is a stable isotope-labeled sucrose molecule in which six of the twelve carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This non-radioactive tracer serves as a powerful tool for elucidating the intricate pathways of carbohydrate metabolism in preclinical and clinical research.[1][2][3] By tracing the journey of the ¹³C atoms from sucrose through various metabolic routes, researchers can gain quantitative insights into the dynamics of glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways. This technical guide provides an in-depth overview of the application of Sucrose-¹³C₆ in metabolic research, complete with experimental protocols and data interpretation strategies relevant to drug development.

Sucrose-¹³C₆ is particularly valuable for its ability to be administered orally, mimicking the natural route of dietary sugar intake.[4] Upon ingestion, it is hydrolyzed by the intestinal enzyme sucrase into ¹³C-labeled glucose and fructose, which are then absorbed and transported to various tissues. This allows for the investigation of tissue-specific carbohydrate metabolism and the impact of therapeutic interventions on these processes.

Properties and Synthesis

Sucrose-¹³C₆ is a white, solid compound with a molecular weight of approximately 348.25 g/mol .[5] The ¹³C label is typically incorporated into either the glucose or fructose moiety of the sucrose molecule. For instance, Sucrose-(glucose-¹³C₆) contains six ¹³C atoms in the glucose unit, while the fructose unit remains unlabeled. Conversely, Sucrose-(fructose-¹³C₆) contains the label in the fructose portion. The choice of labeling pattern depends on the specific metabolic pathway under investigation.

The synthesis of Sucrose-¹³C₆ involves complex enzymatic or chemical methods to couple a ¹³C-labeled monosaccharide with an unlabeled one. The purity and isotopic enrichment of the final product are critical for accurate tracer studies and are typically determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Carbohydrate Metabolism Research

The primary application of Sucrose-¹³C₆ is in metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. By tracking the incorporation of ¹³C into downstream metabolites, researchers can map the flow of carbon through various pathways.

Key Research Areas:

-

Drug Development: To assess the mechanism of action of drugs targeting metabolic pathways and to identify potential off-target effects.

-

Metabolic Diseases: To study dysregulation of carbohydrate metabolism in conditions such as diabetes, obesity, and non-alcoholic fatty liver disease.

-

Oncology: To investigate the altered glucose metabolism in cancer cells, known as the Warburg effect, and to evaluate the efficacy of metabolism-targeting cancer therapies.

-

Gastrointestinal Disorders: To assess intestinal sucrase activity and carbohydrate malabsorption using the ¹³C-sucrose breath test.

Data Presentation

Quantitative data from Sucrose-¹³C₆ tracer studies can be presented in various formats to facilitate interpretation and comparison across different experimental conditions.

Table 1: Isotopic Enrichment of Key Metabolites Following Oral Administration of Sucrose-(glucose-¹³C₆) in a Preclinical Model

| Metabolite | Tissue | Isotopic Enrichment (%) (Mean ± SD) |

| Glucose | Plasma | 45.3 ± 5.2 |

| Lactate | Plasma | 28.1 ± 3.9 |

| Alanine | Plasma | 15.7 ± 2.1 |

| Citrate | Liver | 12.5 ± 1.8 |

| Glutamate | Liver | 8.9 ± 1.3 |

| Palmitate | Adipose Tissue | 5.2 ± 0.9 |

This table presents hypothetical data for illustrative purposes, based on typical findings in ¹³C tracer studies.

Table 2: Parameters from a ¹³C-Sucrose Breath Test for Assessing Sucrase Activity

| Parameter | Control Group (n=10) | Patient Group (n=10) | p-value |

| Cumulative % ¹³CO₂ Dose Recovered at 90 min | 15.2 ± 2.5 | 5.8 ± 1.9 | <0.001 |

| Time to Peak ¹³CO₂ Excretion (Tₘₐₓ, min) | 65 ± 10 | 85 ± 15 | <0.05 |

| Area Under the Curve (AUC₀₋₁₂₀ min) | 1250 ± 180 | 450 ± 110 | <0.001 |

Data adapted from studies on congenital sucrase-isomaltase deficiency.

Experimental Protocols

Protocol 1: In Vivo Tracing of Carbohydrate Metabolism in a Rodent Model

Objective: To quantify the contribution of orally administered Sucrose-(glucose-¹³C₆) to glycolysis and the TCA cycle in the liver.

Materials:

-

Sucrose-(glucose-¹³C₆)

-

Fasting rodents (e.g., mice or rats)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue collection tools (e.g., forceps, scissors)

-

Liquid nitrogen

-

Metabolite extraction buffers

-

Analytical instrumentation (e.g., GC-MS, LC-MS/MS)

Procedure:

-

Animal Preparation: Fast rodents overnight (12-16 hours) to deplete glycogen stores and ensure consistent metabolic baseline.

-

Tracer Administration: Prepare a solution of Sucrose-(glucose-¹³C₆) in water. Administer the tracer solution orally via gavage at a dose of 2 g/kg body weight.

-

Blood and Tissue Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-gavage, collect blood samples via tail vein or cardiac puncture. Euthanize the animals and rapidly excise the liver. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Metabolite Extraction: Homogenize the frozen liver tissue and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water). Separate the polar and non-polar fractions.

-

Sample Analysis: Analyze the isotopic enrichment of target metabolites in the plasma and liver extracts using GC-MS or LC-MS/MS. This involves separating the metabolites chromatographically and then detecting the mass-to-charge ratio of the different isotopologues.

-

Data Analysis: Correct the raw data for natural ¹³C abundance. Calculate the isotopic enrichment for each metabolite as the percentage of the metabolite pool that is labeled with ¹³C.

Protocol 2: ¹³C-Sucrose Breath Test for Assessment of Sucrase Activity

Objective: To non-invasively assess intestinal sucrase-isomaltase activity in human subjects.

Materials:

-

Uniformly labeled ¹³C-Sucrose

-

Breath collection bags or tubes

-

Infrared isotope analyzer or gas chromatography-isotope ratio mass spectrometry (GC-IRMS)

Procedure:

-

Subject Preparation: Subjects should fast for at least 8 hours prior to the test. A baseline breath sample is collected.

-

Tracer Administration: The subject ingests a solution of ¹³C-sucrose (typically 25-50 g dissolved in water).

-

Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.

-

Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an appropriate analyzer.

-

Data Analysis: The rate of ¹³CO₂ excretion is calculated and expressed as a percentage of the ingested dose recovered over time. The cumulative percentage of the ¹³C dose recovered is a key indicator of sucrase activity.

Mandatory Visualizations

Caption: Ingestion and initial metabolism of Sucrose-¹³C₆.

Caption: Tracing ¹³C through central carbon metabolism.

Caption: General workflow for an in vivo tracer study.

References

- 1. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 13C-breath tests for sucrose digestion in congenital sucrase isomaltase-deficient and sacrosidase-supplemented patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sucrose-(glucose-13C6) 99 atom % 13C | 2140850-84-4 [sigmaaldrich.com]

The Pivotal Role of Sucrose-13C6 in Unraveling Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount to deciphering disease mechanisms and developing effective therapeutic interventions. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have emerged as indispensable tools for mapping metabolic pathways in real-time. This technical guide delves into the application of a specific and powerful tracer, Sucrose-¹³C₆, for elucidating the complexities of metabolic networks. Comprising a ¹²C-glucose moiety and a uniformly ¹³C-labeled fructose moiety (¹³C₆), this molecule provides a unique window into the distinct and overlapping fates of these two critical monosaccharides upon cellular uptake and metabolism.

Core Principles of Sucrose-¹³C₆ Tracing

Sucrose, a primary energy source in many biological systems, is cleaved into glucose and fructose upon entering the metabolic machinery. By introducing Sucrose-¹³C₆, researchers can simultaneously track the metabolic pathways fed by both sugars. The unlabeled glucose acts as an internal control, while the ¹³C₆-fructose provides a clear signal that can be followed through various anabolic and catabolic reactions. This dual-tracer approach within a single molecule allows for a nuanced understanding of substrate preference, pathway utilization, and metabolic reprogramming in response to various stimuli or disease states.

The journey of the ¹³C atoms from fructose can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the precise quantification of ¹³C enrichment in downstream metabolites, providing a quantitative measure of metabolic flux through specific pathways.

Experimental Workflows: From Cell Culture to Data Analysis

The successful implementation of Sucrose-¹³C₆ tracing studies requires a meticulously planned experimental workflow. The following diagram illustrates a typical workflow for an in vitro experiment using mammalian cells, a common model in drug development research.

Detailed Experimental Protocols

Mammalian Cell Culture Labeling Protocol

This protocol provides a general framework for labeling adherent mammalian cells with Sucrose-¹³C₆.

Materials:

-

Adherent mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

¹³C-free glucose and glutamine-free medium

-

Dialyzed fetal bovine serum (dFBS)

-

Sucrose-¹³C₆ (fructose-¹³C₆)

-

Phosphate-buffered saline (PBS)

-

-80°C methanol

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment.

-

Media Preparation: Prepare the labeling medium by supplementing ¹³C-free glucose and glutamine-free base medium with dFBS, glutamine, and other necessary components.

-

Tracer Addition: On the day of the experiment, aspirate the growth medium and wash the cells once with PBS. Add the pre-warmed labeling medium containing the desired concentration of Sucrose-¹³C₆ (typically in the range of 1-10 mM).

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into various metabolites.

-

Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and add 1 mL of -80°C methanol to each well.

-

Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. Add an equal volume of -80°C water and vortex vigorously. Add an equal volume of -80°C chloroform to induce phase separation.

-

Sample Collection: Centrifuge the tubes at high speed to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein pellet. Collect the polar phase for analysis of central carbon metabolites.

-

Sample Analysis: Dry the collected polar phase under a stream of nitrogen or using a speed vacuum. The dried metabolites can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS or NMR analysis.

GC-MS Analysis Protocol for ¹³C-Labeled Metabolites

Derivatization:

-

To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.

-

Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 30 minutes.

GC-MS Parameters (Illustrative):

-

Instrument: Agilent GC-MS system (or equivalent)

-

Column: DB-5ms or similar

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

-

MS Detection: Full scan mode (m/z 50-600) or selected ion monitoring (SIM) for targeted analysis.

Quantitative Data Presentation

The analysis of ¹³C enrichment provides quantitative data on the contribution of the tracer to various metabolite pools. This data is often presented as the percentage of the metabolite pool that contains one or more ¹³C atoms.

| Metabolite | Control (% ¹³C Enrichment) | Treatment A (% ¹³C Enrichment) | Treatment B (% ¹³C Enrichment) |

| Fructose-6-phosphate | 95.2 ± 3.1 | 85.7 ± 4.5 | 98.1 ± 2.2 |

| 3-Phosphoglycerate | 60.1 ± 5.8 | 75.3 ± 6.2 | 45.9 ± 4.9 |

| Citrate | 35.7 ± 4.2 | 50.1 ± 5.1 | 20.5 ± 3.8 |

| Ribose-5-phosphate | 40.3 ± 3.9 | 30.8 ± 4.1 | 55.6 ± 6.3 |

Table 1: Illustrative quantitative data showing the percentage of ¹³C enrichment in key metabolites derived from the fructose moiety of Sucrose-¹³C₆ under different experimental conditions. Data are presented as mean ± standard deviation.

Signaling Pathways Influenced by Sucrose Metabolism

The metabolism of glucose and fructose, the constituents of sucrose, has profound effects on cellular signaling pathways that are critical in both normal physiology and disease. Two of the most important are the Insulin and mTOR signaling pathways.

The Insulin Signaling Pathway

Glucose metabolism is intricately linked to the insulin signaling pathway, which is central to maintaining glucose homeostasis. The diagram below illustrates how glucose uptake, stimulated by insulin, initiates a cascade of events that regulate key metabolic processes.

The mTOR Signaling Pathway

Fructose metabolism has been shown to have a distinct impact on the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The diagram below outlines how fructose can influence mTORC1 activity.

Unraveling Metabolic Networks: A Beginner's Guide to Stable Isotope Tracing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing has emerged as a powerful and indispensable tool in the life sciences, offering a dynamic window into the intricate workings of metabolic pathways. Unlike traditional metabolomics which provides a static snapshot of metabolite levels, stable isotope tracing allows researchers to follow the fate of atoms as they navigate through complex biochemical networks. This guide provides a comprehensive overview of the core concepts of stable isotope tracing, detailed experimental protocols, and data interpretation strategies tailored for researchers, scientists, and professionals in the field of drug development. By leveraging the principles of stable isotope labeling, scientists can gain unprecedented insights into cellular metabolism in both healthy and diseased states, thereby accelerating the discovery and development of novel therapeutics.

Core Concepts of Stable Isotope Tracing

At its core, stable isotope tracing involves the introduction of molecules enriched with stable (non-radioactive) isotopes into a biological system.[1] These isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are heavier than their more common counterparts (e.g., ¹²C, ¹⁴N, and ¹H) due to the presence of extra neutrons.[2] However, they are chemically identical, meaning they participate in the same biochemical reactions without altering the fundamental properties of the molecule.[1] This allows researchers to use them as "tracers" to track the metabolic fate of specific compounds.

The fundamental principle lies in administering a labeled substrate (the tracer) to cells, tissues, or a whole organism and then measuring the incorporation of the isotope into downstream metabolites.[1] This is typically achieved using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] By analyzing the pattern and extent of isotope labeling in various metabolites, researchers can elucidate active metabolic pathways, quantify the rates of metabolic reactions (fluxes), and identify points of metabolic regulation.

Key Terminology:

-

Isotopes: Atoms of the same element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass.

-

Stable Isotopes: Non-radioactive isotopes that do not decay over time.

-

Tracer: A molecule in which one or more atoms have been replaced by a stable isotope.

-

Tracee: The naturally occurring, unlabeled counterpart of the tracer molecule.

-

Isotopic Enrichment: The proportion of a metabolite that contains the stable isotope label, often expressed as Atom Percent Excess (APE) or Mole Percent Excess (MPE).

-

Metabolic Flux: The rate at which molecules are converted through a metabolic pathway.

-

Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose with one ¹³C atom is an isotopologue of glucose with no ¹³C atoms.

-

Mass Isotopomer Distribution (MID): The distribution of the different isotopologues of a particular metabolite.

Data Presentation: Understanding Isotopic Abundance

A critical aspect of stable isotope tracing is understanding the natural abundance of stable isotopes, as this provides the baseline against which enrichment from a tracer is measured. The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological molecules.

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Sulfur | ³²S | 31.972071 | 94.93 |

| ³³S | 32.971458 | 0.76 | |

| ³⁴S | 33.967867 | 4.29 | |

| ³⁶S | 35.967081 | 0.02 |

Source: Data compiled from various sources.

Mandatory Visualization: Illuminating Metabolic Pathways and Workflows

Visualizing the complex relationships within metabolic pathways and experimental designs is crucial for both understanding and communicating the results of stable isotope tracing studies. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Experimental Protocols: A Step-by-Step Guide

The successful execution of a stable isotope tracing experiment requires meticulous planning and execution. The following protocols provide a generalized framework for in vitro and in vivo studies, which can be adapted based on the specific research question and experimental system.

Protocol 1: In Vitro Cell Culture Labeling with [U-¹³C]-Glucose

This protocol describes the labeling of cultured mammalian cells with uniformly labeled ¹³C-glucose to trace its entry into central carbon metabolism.

1. Cell Culture and Media Preparation:

- Culture cells of interest to the desired confluency in standard growth medium.

- Prepare the labeling medium by supplementing glucose-free DMEM with 10% dialyzed fetal bovine serum, penicillin-streptomycin, and the desired concentration of [U-¹³C]-glucose (e.g., 10 mM). The use of dialyzed serum is crucial to minimize the presence of unlabeled glucose and other small molecules.

- Pre-warm the labeling medium to 37°C.

2. Isotope Labeling:

- Aspirate the standard growth medium from the cell culture plates.

- Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

- Add the pre-warmed labeling medium to the cells.

- Incubate the cells for a predetermined duration. The labeling time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. For central carbon metabolism, a time course of 0, 1, 4, 8, and 24 hours is often informative.

3. Metabolite Extraction:

- To quench metabolism rapidly, place the culture plates on dry ice and aspirate the labeling medium.

- Add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cells.

- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

- Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

- Centrifuge the samples at maximum speed for 10 minutes at 4°C.

- Collect the supernatant containing the polar metabolites and transfer to a new tube.

- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

4. Sample Analysis by GC-MS:

- Derivatization: Re-suspend the dried metabolites in a derivatization agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) to make them volatile for GC-MS analysis. Incubate at 70°C for 1 hour.

- GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The GC will separate the individual metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.

Protocol 2: In Vivo Stable Isotope Infusion in a Rodent Model

This protocol outlines a primed-continuous infusion of a stable isotope tracer in a rodent model to study whole-body metabolism.

1. Animal Preparation:

- Acclimate the animals to the experimental conditions to minimize stress.

- For studies of fasting metabolism, fast the animals overnight with free access to water.

- Anesthetize the animal and insert catheters into a vein (for infusion) and an artery (for blood sampling).

2. Primed-Continuous Infusion:

- To rapidly achieve a steady-state isotopic enrichment in the plasma, a primed-continuous infusion protocol is often employed.

- Administer a bolus "priming" dose of the tracer to quickly fill the metabolic pool.

- Immediately follow the prime with a continuous infusion of the tracer at a lower rate to maintain a stable isotopic enrichment.

- The tracer, priming dose, and infusion rate will depend on the specific metabolic pathway being investigated. For example, to measure whole-body glucose turnover, [6,6-²H₂]-glucose is a common tracer.

3. Blood and Tissue Sampling:

- Collect a baseline blood sample before starting the infusion.

- Collect arterial blood samples at predetermined time points during the infusion to monitor the attainment of isotopic steady state.

- At the end of the infusion period, collect a final blood sample and then euthanize the animal.

- Rapidly excise tissues of interest and freeze-clamp them in liquid nitrogen to halt metabolic activity.

4. Sample Processing and Analysis:

- Plasma: Deproteinate plasma samples by adding a cold solvent like acetonitrile, centrifuge, and collect the supernatant.

- Tissues: Homogenize the frozen tissue in a cold extraction solvent and follow a similar extraction procedure as for cultured cells.

- Analysis: Analyze the isotopic enrichment in the plasma and tissue extracts using LC-MS or GC-MS, as described in the in vitro protocol. The choice of analytical platform will depend on the specific metabolites of interest.

Conclusion

Stable isotope tracing offers a dynamic and quantitative approach to understanding the complexities of metabolic networks. Its application in drug development is vast, from elucidating the mechanism of action of a drug to identifying biomarkers of drug efficacy and toxicity. By providing a detailed view of metabolic fluxes, this technology can help to identify novel drug targets and optimize therapeutic strategies. As analytical technologies and computational tools continue to advance, the utility of stable isotope tracing in both basic and applied research is set to expand, further unraveling the intricate dance of molecules that constitutes life.

References

The Differential Utility of Uniformly and Position-Specific Labeled Sucrose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, drug development, and cellular signaling, isotopically labeled molecules are indispensable tools for tracing the fate of compounds in biological systems. Sucrose, a central molecule in energy metabolism and signaling, is often studied using isotopic labeling. The choice between a uniformly labeled sucrose molecule, where every carbon atom is replaced with an isotope (e.g., ¹³C or ¹⁴C), and a position-specific labeled sucrose, where only a particular carbon atom or moiety (glucose or fructose) is labeled, can profoundly impact experimental outcomes and the interpretation of results. This technical guide provides an in-depth exploration of the core differences between these two labeling strategies, complete with experimental protocols and data to inform the design of future studies.

Core Differences and Applications

The fundamental distinction between uniformly and position-specific labeled sucrose lies in the information they provide. Uniformly labeled sucrose offers a global view of the carbon backbone's fate, making it ideal for tracking the overall distribution of sucrose-derived carbon into various metabolic pathways and biomass. In contrast, position-specific labeling allows for the dissection of the sucrose molecule, enabling researchers to follow the distinct metabolic pathways of the glucose and fructose moieties or even a single carbon atom.

Uniformly Labeled Sucrose:

-

Principle: All twelve carbon atoms in the sucrose molecule are replaced with a heavy isotope (e.g., [U-¹³C₁₂]sucrose or [U-¹⁴C]sucrose).

-

Applications:

Position-Specific Labeled Sucrose:

-

Principle: Only one or a few specific atoms or one of the monosaccharide units are labeled (e.g., [1-¹³C-glc]sucrose, [fructosyl-¹⁴C]sucrose).

-

Applications:

-

Distinguishing the metabolic fates of the glucose versus the fructose moiety of sucrose[1][4].

-

Investigating the activity of specific enzymes involved in sucrose metabolism, such as sucrose synthase and invertase.

-

Elucidating the mechanisms of polysaccharide synthesis (glucans and fructans).

-

Probing for specific metabolic rearrangements and pathway activities.

-

Quantitative Data Presentation

The choice of labeling strategy directly influences the quantitative data obtained. The following tables summarize data from studies that highlight these differences.

Table 1: Comparative Metabolism of Uniformly and Position-Specific Labeled Sucrose Esters in Rats

| Labeled Compound | Radioactivity Recovered in Lymph (%) | Interpretation |

| [U-¹⁴C]sucrose monostearate | 1.8 | Indicates that the entire sucrose moiety is not readily absorbed. |

| Sucrose [1-¹⁴C]monostearate | 20 | Suggests that the fatty acid moiety is preferentially absorbed after hydrolysis. |

Table 2: Extracellular Polysaccharide Production by Streptococcus mutans using Specifically Labeled Sucrose

| Labeled Moiety | Soluble Polysaccharide (cpm/mg cells) | Insoluble Polysaccharide (cpm/mg cells) | Interpretation |

| Glucosyl (¹⁴C) | 1,500 | 2,500 | Primarily glucan synthesis. |

| Fructosyl (³H) | 300 | 100 | Minimal fructan synthesis. |

This study utilized sucrose labeled on either the glucose or fructose unit to quantify the differential synthesis of glucans and fructans, showcasing the power of position-specific labeling.

Table 3: Comparison of [¹⁴C] and [¹³C]Sucrose for Blood-Brain Barrier (BBB) Permeability Studies

| Isotope | Apparent Brain Uptake Clearance (Kᵢₙ) (μL/min/g) | Conclusion |

| [¹⁴C]sucrose | ~0.6 | Overestimates BBB permeability due to lipid-soluble impurities. |

| [¹³C]sucrose | ~0.1 | Provides a more accurate measure of BBB permeability. |

This table highlights the importance of the purity and specific activity of the labeled compound, which can vary between commercially available radioisotopes and stable isotopes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for experiments using labeled sucrose.

Protocol 1: In Situ ¹³C Tracing of Sucrose Utilization in Plants

This protocol is adapted for researchers studying plant metabolism and transport.

1. Plant Material and Growth Conditions:

-

Grow Arabidopsis thaliana rosettes in a controlled environment (e.g., 10-hour light/14-hour dark cycle at 22°C).

2. Preparation of Labeled Sucrose Solution:

-

Prepare a 100 mM solution of [U-¹³C₁₂]sucrose in sterile water.

3. Hypocotyl Feeding Assay (HFA):

-

Carefully excise the root system of an intact rosette.

-

Immediately insert the hypocotyl into a microfuge tube containing the ¹³C-sucrose solution.

-

Allow the plant to take up the solution for a defined period (e.g., 4 hours) under controlled light and temperature conditions.

4. Sample Harvesting and Extraction:

-

Harvest individual leaves or the entire rosette and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract metabolites using a cold methanol/chloroform/water mixture.

5. Derivatization and GC-MS Analysis:

-

Dry the polar phase of the extract containing the sugars.

-

Derivatize the samples by methoximation followed by silylation.

-

Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ¹³C enrichment in sucrose and its downstream metabolites.

6. Data Analysis:

-

Calculate the ¹³C enrichment percentage for each metabolite to trace the flow of carbon from sucrose.

Protocol 2: ¹³C-Sucrose Breath Test for Sucrase-Isomaltase Activity

This protocol is relevant for clinical research and drug development professionals investigating carbohydrate malabsorption.

1. Patient Preparation:

-

The patient should fast for at least 8 hours prior to the test.

2. Administration of ¹³C-Sucrose:

-

Administer a pre-measured dose of [U-¹³C]sucrose (e.g., 20 grams) dissolved in water.

3. Breath Sample Collection:

-

Collect a baseline breath sample before administering the sucrose solution.

-

Collect subsequent breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 90 minutes to 3 hours. Breath is collected into special bags or tubes.

4. Isotope Ratio Mass Spectrometry (IRMS) Analysis:

-

Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using IRMS.

5. Data Interpretation:

-

A rapid increase in ¹³CO₂ in the breath indicates normal sucrase-isomaltase activity, as the ¹³C-sucrose is efficiently hydrolyzed, absorbed, and metabolized.

-

A delayed or reduced ¹³CO₂ peak suggests impaired sucrase-isomaltase function.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of labeled sucrose.

References

- 1. Use of specifically labeled sucrose for comparison of extracellular glucan and fructan metabolism by oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (13C)-substituted sucrose: 13C-1H and 13C-13C spin coupling constants to assess furanose ring and glycosidic bond conformations in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of [14C] and [13C]Sucrose as Blood-Brain Barrier Permeability Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Specifically Labeled Sucrose for Comparison of Extracellular Glucan and Fructan Metabolism by Oral Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sucrose-13C6-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within cellular systems. While glucose and glutamine are the most commonly used tracers in mammalian cell culture, there is growing interest in understanding the metabolism of other carbohydrates, such as sucrose. Sucrose-13C6-1 is a stable isotope-labeled form of sucrose that can be used to trace the metabolic fate of the glucose moiety of sucrose in cells capable of its uptake and metabolism.

These application notes provide a framework for utilizing this compound in cell culture experiments, with a focus on metabolic flux analysis. A key consideration is that the ability of mammalian cells to transport and hydrolyze sucrose is not as ubiquitous as for glucose. Therefore, a preliminary assessment of the target cell line's capacity to metabolize sucrose is a critical first step.

Feasibility Assessment: Can Your Cell Line Utilize Sucrose?

Before commencing a full-scale stable isotope tracing experiment, it is essential to determine if your cell line of interest can take up and metabolize sucrose.

Background:

Mammalian cells are generally thought to primarily uptake monosaccharides. However, recent research has identified members of the solute carrier family 45 (SLC45) as potential sucrose transporters in mammals. Additionally, some cell types may possess extracellular or membrane-bound sucrase activity, which hydrolyzes sucrose into glucose and fructose for subsequent uptake.

Protocol: Sucrose Utilization Assay

-

Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 50-60% confluency on the day of the experiment.

-

Media Preparation: Prepare two types of media:

-

Control Medium: Standard glucose-containing culture medium.

-

Sucrose-only Medium: A custom medium where glucose is replaced with an equimolar concentration of unlabeled sucrose (e.g., if standard medium has 25 mM glucose, use 25 mM sucrose). Ensure the base medium (e.g., DMEM, RPMI-1640) is glucose-free.

-

-

Cell Treatment:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add the Control or Sucrose-only Medium to the respective wells.

-

-

Incubation: Culture the cells for 24-72 hours.

-

Assessment:

-

Cell Viability and Proliferation: Monitor the cells daily using a microscope. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) at the end of the incubation period.

-

Lactate Production: Measure the lactate concentration in the culture medium. A significant increase in lactate in the sucrose-only condition suggests that the cells are metabolizing the sucrose.

-

Interpretation of Results:

-

High Viability and Proliferation in Sucrose-only Medium: Your cell line can likely utilize sucrose and is a good candidate for this compound tracing experiments.

-

Low Viability and Proliferation in Sucrose-only Medium: Your cell line is likely unable to efficiently utilize sucrose as a primary carbon source. This compound tracing may not be feasible without genetic modification to introduce a sucrose transporter or sucrase.

Protocol: Stable Isotope Tracing with this compound

This protocol is designed for cell lines that have demonstrated the ability to utilize sucrose.

Materials:

-

This compound (ensure isotopic purity is high, >99%)

-

Glucose-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled glucose and other small molecules.

-

Cells of interest

-

6-well or 10 cm culture dishes

-

Methanol (LC-MS grade), Acetonitrile (LC-MS grade), and Water (LC-MS grade)

-

Dry ice or liquid nitrogen

Experimental Workflow:

Step-by-step guide for in vivo labeling with Sucrose-13C6-1 in animal models.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. While [U-¹³C₆]-glucose is a commonly used tracer, the use of ¹³C-labeled sucrose offers a unique approach to investigate the digestion, absorption, and subsequent metabolism of this common dietary sugar. In mammals, sucrose is hydrolyzed in the small intestine by the enzyme sucrase into its constituent monosaccharides: glucose and fructose.[1][2][3] These are then absorbed and enter circulation to be utilized by various tissues.

This document provides a detailed guide for conducting in vivo metabolic labeling studies in animal models using Sucrose-¹³C₆. For the purpose of this protocol, we will assume the use of sucrose uniformly labeled with ¹³C on the glucose moiety ([U-¹³C₆]-glucose-sucrose). This allows for the simultaneous tracing of the glucose component of sucrose while the unlabeled fructose moiety is metabolized alongside. This methodology is particularly useful for studying the distinct metabolic fates of glucose and fructose derived from a dietary disaccharide, which has implications for research in diabetes, obesity, and other metabolic disorders.

Data Presentation: Quantitative Metabolic Flux

The following tables summarize representative quantitative data that can be obtained from in vivo metabolic labeling studies using oral administration of [U-¹³C₆]-glucose-sucrose in a mouse model. The data is presented as ¹³C enrichment in key metabolites across different tissues at various time points post-gavage.

Table 1: ¹³C Enrichment in Plasma Metabolites Post-Oral Gavage (2 g/kg)

| Time Point | ¹³C₆-Glucose Enrichment (%) | ¹³C₃-Lactate Enrichment (%) | ¹³C₂-Alanine Enrichment (%) |

| 15 min | 45 ± 5 | 20 ± 4 | 15 ± 3 |

| 30 min | 35 ± 6 | 30 ± 5 | 25 ± 4 |

| 60 min | 20 ± 4 | 25 ± 5 | 20 ± 3 |

| 120 min | 10 ± 3 | 15 ± 3 | 10 ± 2 |

Table 2: ¹³C Enrichment in Liver Metabolites Post-Oral Gavage (2 g/kg)

| Time Point | ¹³C₆-Glucose-6-Phosphate (%) | ¹³C₃-Lactate (%) | ¹³C₂-Citrate (%) | ¹³C₄-Glutamate (%) |

| 30 min | 50 ± 7 | 35 ± 6 | 15 ± 3 | 10 ± 2 |

| 60 min | 30 ± 5 | 40 ± 7 | 25 ± 4 | 20 ± 3 |

| 120 min | 15 ± 4 | 25 ± 5 | 20 ± 4 | 15 ± 3 |

| 240 min | 5 ± 2 | 10 ± 3 | 10 ± 2 | 8 ± 2 |

Table 3: ¹³C Enrichment in Skeletal Muscle (Gastrocnemius) Metabolites Post-Oral Gavage (2 g/kg)

| Time Point | ¹³C₆-Glucose-6-Phosphate (%) | ¹³C₃-Lactate (%) | Glycogen ¹³C-Glucosyl Units (%) |

| 60 min | 25 ± 5 | 30 ± 6 | 15 ± 3 |

| 120 min | 15 ± 4 | 20 ± 4 | 25 ± 5 |

| 240 min | 5 ± 2 | 10 ± 3 | 20 ± 4 |

Signaling Pathway and Metabolic Fate

The following diagram illustrates the metabolic fate of orally administered sucrose, where the glucose moiety is ¹³C-labeled.

Caption: Metabolic fate of orally administered ¹³C₆-labeled sucrose.

Experimental Workflow

The diagram below outlines the key steps for an in vivo labeling experiment using oral gavage of Sucrose-¹³C₆ in a mouse model.

Caption: Experimental workflow for in vivo labeling with Sucrose-¹³C₆.

Experimental Protocols

Animal Handling and Husbandry

-

Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used.

-

Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Ethics Statement: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

Preparation of Sucrose-¹³C₆ Tracer Solution

-

Tracer: [U-¹³C₆]-glucose-sucrose (ensure high isotopic purity, >99%).

-

Vehicle: Dissolve the tracer in sterile, pyrogen-free water to the desired concentration. A typical concentration for a 2 g/kg dose in a 25 g mouse with a gavage volume of 200 µL would be 250 mg/mL.

-

Preparation: Prepare the solution fresh on the day of the experiment and keep it on ice.

In Vivo Labeling Procedure (Oral Gavage)

-

Fasting: Fast the mice for 4-6 hours prior to gavage to reduce variability in baseline metabolism.[2] Water should be available ad libitum.

-

Weighing: Weigh each mouse immediately before gavage to accurately calculate the dosing volume.

-

Gavage Administration:

-

Gently restrain the mouse.

-

Use a proper-sized, sterile, disposable feeding needle (e.g., 20-gauge, 1.5-inch for adult mice).

-

Measure the needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.

-

Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The mouse should swallow the tube.

-

Administer the Sucrose-¹³C₆ solution slowly and steadily.

-

Carefully withdraw the needle.

-

Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress.[4]

-

Sample Collection

-

Time Points: Collect samples at predetermined time points after gavage (e.g., 15, 30, 60, 120, 240 minutes) to capture the dynamics of sucrose metabolism.

-

Euthanasia: Euthanize mice using an approved method (e.g., cervical dislocation followed by decapitation or CO₂ asphyxiation followed by cervical dislocation).

-

Blood Collection: Collect trunk blood or perform cardiac puncture into EDTA-coated tubes. Immediately place on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Tissue Harvesting:

-

Rapidly dissect tissues of interest (e.g., liver, gastrocnemius muscle, brain, adipose tissue).

-

Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench metabolic activity.

-

Store frozen tissues at -80°C until metabolite extraction.

-

Metabolite Extraction

-

Tissue Pulverization: Keep tissues frozen on dry ice or in liquid nitrogen and pulverize into a fine powder using a mortar and pestle or a tissue pulverizer.

-

Extraction Solvent: Prepare a pre-chilled (-80°C) extraction solvent, typically a mixture of methanol, water, and chloroform (e.g., 2:1:2 ratio by volume).

-

Extraction Procedure:

-

Weigh a small amount of frozen tissue powder (e.g., 20-50 mg) in a pre-chilled tube.

-

Add the cold extraction solvent.

-

Homogenize the sample using a bead beater or sonicator, keeping the sample cold.

-

Vortex thoroughly and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.

-

Carefully collect the supernatant containing the metabolites.

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite extracts at -80°C until analysis.

-

Analytical Methods and Data Analysis

-